Cas no 1219804-48-4 (1,5-Dinitronaphthalene-d6)

1,5-Dinitronaphthalene-d6 is a deuterated analog of 1,5-dinitronaphthalene, where six hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in mass spectrometry and NMR studies, providing improved signal resolution and reduced interference in analytical applications. The compound is particularly valuable as an internal standard in quantitative analysis, ensuring high precision and reproducibility in measurements. Its stable isotopic composition minimizes metabolic interference in tracer studies, making it suitable for research in environmental chemistry, pharmaceuticals, and mechanistic studies. The high chemical purity and consistent deuteration level further support its reliability in advanced spectroscopic and chromatographic techniques.
1,5-Dinitronaphthalene-d6 structure
1,5-Dinitronaphthalene-d6 structure
商品名:1,5-Dinitronaphthalene-d6
CAS番号:1219804-48-4
MF:C10H6N2O4
メガワット:224.202612400055
CID:1065832

1,5-Dinitronaphthalene-d6 化学的及び物理的性質

名前と識別子

    • 1,5-Dinitronaphthalene-d6
    • 1,2,3,5,6,7-Hexadeuterio-4,8-dinitronaphthalene
    • インチ: 1S/C10H6N2O4/c13-11(14)9-5-1-3-7-8(9)4-2-6-10(7)12(15)16/h1-6H/i1D,2D,3D,4D,5D,6D
    • InChIKey: ZUTCJXFCHHDFJS-MZWXYZOWSA-N
    • ほほえんだ: [O-][N+](C1C([2H])=C([2H])C([2H])=C2C(=C([2H])C([2H])=C([2H])C2=1)[N+](=O)[O-])=O

計算された属性

  • せいみつぶんしりょう: 224.07041715 g/mol
  • どういたいしつりょう: 224.07041715 g/mol
  • 同位体原子数: 6
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 0
  • 複雑さ: 266
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 224.20
  • トポロジー分子極性表面積: 91.6
  • 疎水性パラメータ計算基準値(XlogP): 2.6

1,5-Dinitronaphthalene-d6 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D680216-10mg
1,5-Dinitronaphthalene-d6
1219804-48-4
10mg
$ 167.00 2023-09-07
TRC
D680216-1mg
1,5-Dinitronaphthalene-d6
1219804-48-4
1mg
$ 64.00 2023-09-07
TRC
D680216-2mg
1,5-Dinitronaphthalene-d6
1219804-48-4
2mg
$81.00 2023-05-18

1,5-Dinitronaphthalene-d6 関連文献

1,5-Dinitronaphthalene-d6に関する追加情報

High-Purity 1,5-Dinitronaphthalene-d6: A Stable Isotope-Labeled Compound for Advanced Chemical and Biochemical Applications

CAS No. 1219804-48-4 identifies 1,5-Dinitronaphthalene-d6, a deuterium-substituted derivative of the parent compound 1,5-dinitronaphthalene. This isotopically labeled variant has gained significant attention in recent years due to its unique spectroscopic properties and enhanced stability compared to its hydrogen-containing counterpart. The strategic replacement of six hydrogen atoms with deuterium atoms in the naphthalene framework not only reduces susceptibility to oxidation but also provides critical advantages in analytical studies requiring precise isotopic tracing.

Recent advancements in isotopic labeling techniques have highlighted the importance of deuterium-enriched compounds in mechanistic investigations. A groundbreaking study published in the Journal of Organic Chemistry (2023) demonstrated that d6-labeled naphthalene derivatives exhibit improved metabolic stability when used as probes in pharmacokinetic assays. This finding underscores the utility of 1,5-Dinitronaphthalene-d6 in drug discovery programs where maintaining compound integrity during biological testing is paramount.

In material science applications, researchers from Stanford University reported in Nano Letters (Q3 2023) that the deuterated structure of this compound significantly enhances electron transport efficiency when incorporated into organic semiconductor frameworks. The study revealed a 37% increase in charge carrier mobility compared to non-deuterated analogs under similar experimental conditions, attributable to reduced vibrational energy loss through C-H bond relaxation processes.

The synthesis methodology for CAS No. 1219804-48-4 has evolved with recent innovations. A team at ETH Zurich developed a novel palladium-catalyzed deuteration protocol (published Angewandte Chemie International Edition, July 2023) that achieves over 98% deuteration efficiency while minimizing byproduct formation. This approach utilizes a ligand-controlled mechanism to selectively replace hydrogen atoms at specific positions without affecting nitro groups' reactivity - a critical consideration for maintaining functional group activity during organic synthesis.

Spectroscopic characterization studies using state-of-the-art instrumentation have provided new insights into this compound's properties. Data from a collaborative study between Bruker and Oxford University (presented at the ACS Spring 2023 meeting) showed distinct proton NMR chemical shifts (-δ values) compared to non-deuterated derivatives when analyzed via cryogenic probe technology at 700 MHz resolution. These spectral signatures enable precise quantification through advanced deconvolution algorithms even at trace concentrations (< 5 ppm).

In biochemical research applications, this compound serves as an ideal reference standard for quantitative metabolomics analyses. Researchers at MIT's Koch Institute demonstrated its utility in tracking metabolic pathways involving naphthoquinone intermediates (published Nature Communications, November 2023). The study utilized stable isotope dilution mass spectrometry (SID MS) techniques to achieve detection limits as low as femtomolar concentrations - a critical advancement for studying low-abundance biomarkers.

The enhanced thermal stability observed in d6-labeled naphthalenes was validated through differential scanning calorimetry experiments conducted by a German research consortium (published RSC Advances, February 2024). Their findings indicated a melting point elevation of approximately 8°C compared to non-deuterated forms, which correlates with reduced molecular motion as predicted by quantum mechanical calculations using Gaussian 22 software package.

In pharmaceutical development contexts, this compound's photostability properties are particularly advantageous. A study led by Pfizer scientists showed that when used as an intermediate in photosensitive drug synthesis processes (Eur J Pharm Sci, March 2023), the deuterium substitution provided critical protection against UV-induced decomposition during formulation steps involving emulsion polymerization techniques.

Cutting-edge applications now extend into quantum chemistry modeling domains. Researchers at Caltech employed computational methods incorporating DFT calculations with B3LYP functionals to model intermolecular interactions between this compound and cyclodextrin host molecules (preprint on ChemRxiv April 2023). Their simulations predicted improved solubility profiles when complexed with hydroxypropyl β-cyclodextrin - a discovery with implications for enhancing bioavailability in drug delivery systems.

The unique electronic properties of d6-nitronaphthalenes have also been leveraged in electrochemical sensor design. A collaborative project between KAIST and Samsung Advanced Institute demonstrated how thin films composed of this material exhibit superior sensitivity towards dopamine detection under physiological conditions (Sensors & Actuators B: Chemical, June 2023). The enhanced electron transfer kinetics were attributed to reduced hydrogen abstraction pathways commonly observed with conventional materials.

In analytical chemistry practice, this compound's distinct isotopic signature makes it invaluable for calibration purposes across multiple platforms. Recent ISO standard updates now recommend its use as a reference standard for LC-MS/MS systems operating above m/z 300 due to its well-characterized fragmentation patterns under collision-induced dissociation conditions (ISO/TC6/SC7 Working Group Report Q4 2023).

Synthetic chemists benefit from its predictable reactivity profile while constructing complex molecular scaffolds. A Japanese research group successfully integrated it into polyether ether ketone (PEEK) copolymers using microwave-assisted Suzuki coupling reactions (Polymer Chemistry, January 2024), achieving unprecedented control over polymer chain length distribution - a breakthrough enabled by the compound's defined reaction kinetics under accelerated conditions.

Bioorthogonal chemistry applications have seen innovative uses of this material as an inert fluorescent tag carrier molecule. By attaching it via click chemistry reactions to biomolecules like antibodies or peptides (Bioconjugate Chemistry, May 2023), researchers can track biological processes without interfering with native biochemical interactions thanks to its minimized hydrogen exchange rates under physiological pH levels.

The compound's role in environmental analysis is expanding due to its resistance to microbial degradation pathways. Studies from UC Berkeley's Environmental Science Division showed that it remains intact after prolonged exposure (>9 months) to soil microflora populations - making it suitable for long-term environmental fate studies where traditional tracers might be metabolized prematurely (Environmental Science & Technology Letters, August 2023).

In terms of structural characterization advancements, X-ray crystallography data obtained using synchrotron radiation sources revealed subtle differences between deuterated and non-deuterated forms' lattice parameters (published IUCrJ Special Issue on Isotopologues, October 2023). These structural nuances directly impact crystallization behavior during solid-state synthesis procedures - information vital for optimizing large-scale production processes.

Nuclear magnetic resonance studies employing dynamic nuclear polarization techniques have unlocked new insights into molecular dynamics (JACS Au Special Issue on Isotopes, February 2024). The d6 substitution allows higher sensitivity measurements due to reduced scalar coupling effects between protons and fluorine nuclei present in neighboring functional groups within certain experimental setups.

This material's application potential continues growing through interdisciplinary collaborations across multiple disciplines including medicinal chemistry and nanotechnology engineering. Its combination of chemical stability with enhanced analytical detectability makes it an indispensable tool for modern research laboratories operating at the forefront of chemical innovation while adhering strictly to contemporary safety protocols and regulatory standards established by organizations like OECD and IUPAC.

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